Edihyp - 118603-65-9

Edihyp

Catalog Number: EVT-1177183
CAS Number: 118603-65-9
Molecular Formula: C9H21IN2O2
Molecular Weight: 316.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Edihyp is classified under:

  • Chemical Family: Phenylpropanones
  • Functional Groups: Hydroxyl groups and ketones
  • IUPAC Name: 2-ethyl-1-hydroxy-2-(hydroxymethyl)-3-phenylpropan-1-one
Synthesis Analysis

Methods

The synthesis of Edihyp can be achieved through several methods, with the most common being the condensation of acetophenone with ethyl acetoacetate in the presence of a base. This process typically involves the following steps:

  1. Condensation Reaction: Acetophenone reacts with ethyl acetoacetate under basic conditions to form an intermediate compound.
  2. Hydrolysis: The intermediate undergoes hydrolysis to yield Edihyp.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.

Technical Details

The reaction conditions often include:

  • Temperature: Typically maintained at 60-80 °C.
  • Catalysts: Sodium hydroxide or potassium hydroxide is commonly used as a catalyst.
  • Solvent: Ethanol or methanol may serve as solvents to facilitate the reaction.
Molecular Structure Analysis

Data

Key data regarding the molecular structure includes:

  • Molecular Formula: C13H18O3
  • Molecular Weight: 222.28 g/mol
  • Functional Groups: Two hydroxyl groups and one ketone group contribute to its reactivity and solubility properties.
Chemical Reactions Analysis

Reactions

Edihyp participates in various chemical reactions, including:

  1. Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyls under strong oxidizing conditions, potentially forming diketones.
  2. Esterification: Edihyp can react with carboxylic acids to form esters, which are useful in various applications.
  3. Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride.

Technical Details

These reactions often require specific conditions:

  • Oxidation: Typically performed using chromium trioxide or potassium permanganate.
  • Esterification: Carboxylic acids are reacted with Edihyp in the presence of acid catalysts such as sulfuric acid.
Mechanism of Action

Process

The mechanism of action for Edihyp involves its interaction with biological systems, particularly its role as a potential therapeutic agent. The compound exhibits properties that may influence metabolic pathways through the following processes:

  1. Enzyme Inhibition: Edihyp may inhibit certain enzymes involved in metabolic processes, leading to altered biochemical pathways.
  2. Receptor Binding: It may bind to specific receptors, modulating physiological responses.

Data

Research indicates that Edihyp shows promise in modulating pathways related to inflammation and cellular proliferation, although further studies are required for comprehensive understanding.

Physical and Chemical Properties Analysis

Physical Properties

Edihyp exhibits several notable physical properties:

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 70 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of phenolic compounds, including electrophilic substitution reactions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties.

Applications

Scientific Uses

Edihyp has potential applications across various scientific domains:

  • Pharmaceuticals: Investigated for its anti-inflammatory and analgesic properties.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Research Studies: Employed in studies exploring metabolic pathways and enzyme interactions.
Introduction to Pulmonary Arterial Hypertension (PAH) and Research Context

Epidemiological Significance of Pulmonary Arterial Hypertension as a Life-Limiting Cardiovascular Disorder

Pulmonary Arterial Hypertension (PAH), classified as Group 1 Pulmonary Hypertension by the World Health Organization, represents a progressive and life-threatening cardiopulmonary disorder characterized by pathological remodeling of the pulmonary vasculature. This remodeling precipitates elevated pulmonary vascular resistance, imposing excessive pressure load on the right ventricle and culminating in right ventricular dysfunction and failure [1] [9]. Epidemiological studies estimate PAH prevalence at 15–50 cases per million adults globally, with idiopathic PAH and heritable forms constituting significant subsets of this population [6] [9]. Despite therapeutic advances, PAH remains associated with substantial morbidity and mortality. Historical data preceding contemporary vasodilator therapies indicated a median survival of merely 2.8 years from diagnosis, underscoring the condition's dire prognosis [6] [7]. Contemporary registries continue to document five-year survival rates below 70%, even with optimized therapeutic regimens, highlighting persistent unmet clinical needs [1] [3].

A critical determinant of clinical outcomes in PAH is the adaptive capacity of the right ventricle. Unlike systemic hypertension, where left ventricular hypertrophy often provides functional compensation, the thin-walled right ventricle exhibits limited tolerance for sustained pressure overload. Progressive right ventricular maladaptation manifests through declining contractility, chamber dilation, functional tricuspid regurgitation, and ultimately cardiogenic shock [1] [2]. Notably, epidemiological data reveal significant sex-based disparities in PAH, with a female predominance (female-to-male ratio ≈ 4:1) in idiopathic PAH incidence, yet paradoxically superior right ventricular adaptation and survival outcomes among female patients compared to males [1] [7]. This observation has stimulated investigation into the contributory roles of sex hormones and metabolic pathways in disease pathogenesis and ventricular remodeling.

Table 1: Key Epidemiological Features of Pulmonary Arterial Hypertension (Group 1)

CharacteristicEpidemiological ParameterClinical Significance
Prevalence15–50 cases per million adultsDesignates PAH as a rare disease category
Median Survival (Historical)2.8 years (pre-modern therapy era)Highlights historically poor prognosis
Five-Year Survival (Contemporary registries)Approx. 60–70% (with combination therapies)Reflects therapeutic advances yet persistent mortality risk
Gender Distribution (Idiopathic PAH)Female:Male ≈ 4:1Suggests potential hormonal influences on pathogenesis
Prognostic DeterminantsRight ventricular functional adaptationPrimary driver of clinical outcomes beyond pulmonary vascular resistance

Historical Evolution of Pulmonary Arterial Hypertension Therapeutic Strategies and Knowledge Gaps

The therapeutic landscape for PAH has evolved substantially over three decades, transitioning from supportive care to targeted pharmacological interventions. The seminal discovery of endothelial dysfunction involving imbalances in vasoactive mediators—specifically deficiencies in prostacyclin and nitric oxide bioavailability alongside endothelin-1 overproduction—provided the foundational framework for drug development [3] [5]. This pathophysiological understanding yielded three principal therapeutic pathways:

  • Prostacyclin Pathway Enhancement: Epoprostenol, a synthetic prostacyclin analogue, became the first disease-specific therapy demonstrating survival benefit in a randomized controlled trial (1995). Subsequent innovations developed stable analogues (treprostinil, iloprost) and non-prostanoid agonists (selexipag), expanding delivery routes to include intravenous, subcutaneous, inhaled, and oral formulations [3].
  • Endothelin Receptor Antagonism: Bosentan (dual ETA/ETB receptor antagonist) gained approval in 2001, followed by selective ETA (ambrisentan) and dual (macitentan) agents. These orally administered drugs improve functional capacity and delay clinical worsening [3] [5].
  • Nitric Oxide-cGMP Signaling Augmentation: Phosphodiesterase type 5 inhibitors (sildenafil, tadalafil) prevent cyclic GMP degradation, while soluble guanylate cyclase stimulators (riociguat) directly activate the nitric oxide receptor pathway, promoting pulmonary vasodilation and antiproliferative effects [3].

Despite these advancements, critical knowledge gaps persist. Contemporary therapies primarily address pulmonary vasoconstriction and offer modest anti-remodeling effects but fail to halt disease progression or reverse established vascular pathology [2] [3]. Crucially, no approved therapies directly target right ventricular adaptation, despite its paramount prognostic significance. Furthermore, the therapeutic ceiling of vasodilator strategies became evident through plateaued efficacy in monotherapy, prompting adoption of upfront dual-combination regimens (e.g., endothelin receptor antagonist plus phosphodiesterase type 5 inhibitor) as reflected in modern guidelines [3] [5]. The recent conditional approval of sotatercept—a novel activin receptor type IIA-Fc fusion protein targeting TGF-β superfamily signaling—marks the first disease-modifying agent addressing vascular proliferation, yet its long-term impact on right ventricular function remains under evaluation [5].

Table 2: Evolution of Targeted Pharmacotherapy in Pulmonary Arterial Hypertension

EraTherapeutic ClassRepresentative AgentsPrimary MechanismImpact on Practice
1990sProstacyclin AnaloguesEpoprostenol (IV)Vasodilation, antiplatelet, antiproliferativeFirst proven survival benefit; established PAH-specific Rx
Early 2000sEndothelin Receptor AntagonistsBosentan, Ambrisentan (oral)Block vasoconstrictive/mitogenic ET-1 effectsOral administration; combination strategies
Mid 2000sPDE5 InhibitorsSildenafil, Tadalafil (oral)Augment NO-cGMP signalingOral administration; synergistic with ERAs
2010ssGC StimulatorsRiociguat (oral)Direct sGC stimulation; NO-sensitizingApproved for CTEPH/PAH; broader cGMP enhancement
2020sProstacyclin Receptor AgonistsSelexipag (oral)Non-prostanoid IP receptor activationOral prostacyclin pathway agent; delay disease progression
2024/2025TGF-β Signaling ModulatorsSotatercept (subcutaneous)Trap BMPR2 ligands; restore signaling balanceFirst vascular remodeling-targeted agent

Rationale for Investigating Novel Molecular Pathways in Pulmonary Arterial Hypertension Pathogenesis

The limitations inherent in conventional vasodilator-centric approaches have stimulated exploration of fundamental molecular derangements underlying pulmonary vascular remodeling and right ventricular dysfunction. Key emerging pathophysiological concepts include metabolic reprogramming (glycolytic shift/Warburg effect in pulmonary artery smooth muscle cells), mitochondrial dysfunction, inflammatory cascades, epigenetic dysregulation, and sex hormone signaling abnormalities [1] [2] [7]. The adrenal steroid dehydroepiandrosterone and its sulfate ester (dehydroepiandrosterone-sulfate) have garnered specific interest based on compelling clinical and preclinical evidence.

Observational studies consistently demonstrate that diminished circulating dehydroepiandrosterone/dehydroepiandrosterone-sulfate levels correlate independently with increased pulmonary vascular resistance, impaired right ventricular function, and elevated mortality in both male and female PAH patients [1]. This association persists after adjustment for traditional risk factors and other sex hormones, suggesting a distinct role for dehydroepiandrosterone in cardiopulmonary pathophysiology. Mechanistically, dehydroepiandrosterone exhibits multifaceted actions relevant to PAH pathogenesis:

  • Pulmonary Vascular Effects: Dehydroepiandrosterone directly activates endothelial nitric oxide synthase, augmenting nitric oxide bioavailability and consequent vasodilation. Concurrently, it suppresses endothelin-1 synthesis and antagonizes endothelin-1-induced hypertrophic signaling in cardiomyocytes, thereby counteracting a key mediator of vascular and ventricular remodeling [1] [7]. Experimental models confirm dehydroepiandrosterone-mediated reversal of hypoxic pulmonary hypertension via protein kinase G1α-dependent pulmonary artery relaxation [1].
  • Right Ventricular Interactions: Beyond pulmonary vasomodulation, dehydroepiandrosterone exerts direct antihypertrophic effects on cardiomyocytes and mitigates oxidative stress within the right ventricular myocardium. Animal studies demonstrate dehydroepiandrosterone administration rescues right ventricular function in established pulmonary hypertension, partly through attenuation of maladaptive hypertrophy and fibrosis [1].
  • Systemic and Metabolic Actions: Dehydroepiandrosterone reduces systemic inflammation (e.g., interleukin-6, tumor necrosis factor-α) and improves insulin sensitivity—processes implicated in PAH progression. Randomized trials in non-PAH populations indicate dehydroepiandrosterone improves vascular stiffness and endothelial function [1].

The ongoing Effects of Dehydroepiandrosterone in Pulmonary Hypertension trial represents the first randomized, double-blind, placebo-controlled crossover study evaluating dehydroepiandrosterone in PAH. This National Heart, Lung, and Blood Institute-funded investigation (R01-HL141268; NCT03648385) examines oral dehydroepiandrosterone (50 mg daily) administered over 18-week treatment periods. Its primary endpoint focuses on right ventricular longitudinal strain via cardiac magnetic resonance imaging—a sensitive metric of contractile function. Secondary endpoints encompass biomarkers of remodeling (N-terminal pro-brain natriuretic peptide), oxidative stress, nitric oxide/endothelin-1 biosynthesis, functional capacity (6-minute walk distance), and quality of life [1]. By stratifying enrollment equally among men, premenopausal women, and postmenopausal women, this trial specifically addresses the sexual dimorphism inherent in PAH, potentially elucidating whether dehydroepiandrosterone rectifies sex-based disparities in right ventricular adaptation.

Table 3: Novel Molecular Pathways Under Investigation in Pulmonary Arterial Hypertension

Pathway CategorySpecific Targets/MechanismsTherapeutic Agents in DevelopmentRationale in PAH Pathogenesis
Sex Hormone SignalingDehydroepiandrosterone deficiency; receptor modulationDehydroepiandrosterone (Edihyp)Modulates NO, ET-1; sexual dimorphism in RV adaptation
TGF-β/BMPR2 SignalingLigand traps; receptor activationSotatercept; novel activatorsCorrects dysregulated vascular cell proliferation/apoptosis
Metabolic ReprogrammingPDK inhibition; mitochondrial biogenesisDichloroacetate; PPAR-γ agonistsReverses Warburg effect; reduces PASMC proliferation
Inflammatory SignalingJAK-STAT inhibition; cytokine neutralizationTofacitinib; monoclonal antibodiesAttenuates perivascular inflammation driving remodeling
Epigenetic RegulationBromodomain inhibition; histone deacetylase inhibitionBET inhibitors; HDAC inhibitorsModifies expression of pro-proliferative/anti-apoptotic genes

This mechanistic rationale positions dehydroepiandrosterone as a uniquely pleiotropic candidate therapy capable of simultaneously addressing pulmonary vascular dysfunction, right ventricular maladaptation, and systemic metabolic-inflammatory perturbations in PAH. Its investigation exemplifies the field's strategic pivot towards disease-modifying strategies that transcend vasodilation, potentially heralding a new therapeutic paradigm focused on fundamental pathobiology [1] [2].

Properties

CAS Number

118603-65-9

Product Name

Edihyp

IUPAC Name

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide

Molecular Formula

C9H21IN2O2

Molecular Weight

316.18 g/mol

InChI

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BLHQLDCTUFBGDQ-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

Synonyms

EDIHYP
ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate

Canonical SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.